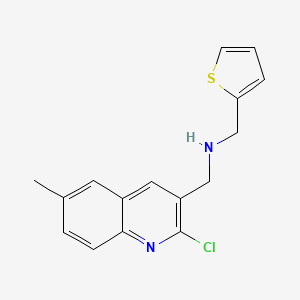

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine

Description

Properties

IUPAC Name |

N-[(2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-11-4-5-15-12(7-11)8-13(16(17)19-15)9-18-10-14-3-2-6-20-14/h2-8,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJGGGIXJYIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347005 | |

| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603098-13-1 | |

| Record name | 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and methylation steps are then employed to introduce the chlorine and methyl groups at the appropriate positions on the quinoline ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline and thiophene rings, expanding the compound's utility in chemical synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

Quinone derivatives from oxidation reactions.

Amine derivatives from reduction reactions.

Various substituted quinoline and thiophene derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is an organic molecule with a quinoline core substituted with chloro and methyl groups, linked to a thiophene moiety via a methylene bridge. The presence of quinoline and thiophene suggests applications in medicinal chemistry due to their diverse pharmacological activities. Further investigation is required to establish its pharmacological profile via in vitro and in vivo studies.

Potential Applications

The potential applications of This compound include:

- Drug design

- Pharmacological research

- Development of new therapeutic agents

Interaction studies would focus on its binding affinity to biological targets, like enzymes and receptors relevant to its proposed pharmacological effects. Techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

These studies are crucial for evaluating its therapeutic potential.

Structural Similarities

Several compounds share structural similarities with This compound :

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloroquinoline | Structure | Basic quinoline structure with no thiophene substitution |

| N-(2-Chloroethyl)-N-[6-Methylbenzothiophen] | Structure | Contains a benzothiophene instead of a simple thiophene |

| 4-Methoxyquinoline | Structure | Contains methoxy group instead of chloro and methyl substitutions |

The uniqueness of This compound lies in its combination of quinoline and thiophene moieties, potentially enhancing its biological activity compared to compounds lacking this dual functionality. Its specific substitution patterns could also influence its interaction with biological targets differently than structurally similar compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine with structurally related amines, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Differences

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Quinoline + Thiophene | 2-Cl, 6-Me, thiophen-2-ylmethyl amine | 302.83 | Chlorine enhances lipophilicity; thiophene enables π-π interactions. |

| (3-Fluorophenyl)methylamine | Quinoline + Benzene | 2-Me, 3-F, benzyl amine | 266.31 | Fluorine increases electronegativity; lacks thiophene. |

| (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride | Thiophene + Morpholine | Morpholine, propyl chain, dihydrochloride salt | 313.29 | Morpholine improves solubility; hydrochloride salt enhances stability. |

| [4-(4-Benzyl-piperazin-1-yl)-phenyl]-thiophen-2-ylmethyl-amine | Thiophene + Piperazine | Benzyl-piperazine, phenyl group | Not provided | Piperazine facilitates hydrogen bonding; benzyl group adds steric bulk. |

| 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine | Pyrimidine + Thiophene | CF3, thiophen-2-yl | Not provided | Trifluoromethyl group is electron-withdrawing; pyrimidine core alters reactivity. |

Physicochemical Properties

- Lipophilicity: The target compound’s chlorine and methyl groups increase lipophilicity compared to the fluorine-substituted quinoline derivative and the more polar morpholine-containing analogue .

- Hydrogen Bonding: The morpholine derivative has 3 H-bond donors and 4 acceptors, enhancing solubility in polar solvents . In contrast, the target compound’s amine and thiophene groups likely provide fewer H-bond donors but maintain moderate polarity.

- Stability : The dihydrochloride salt in the morpholine derivative improves stability , while the trifluoromethyl group in the pyrimidine compound may confer metabolic resistance .

Biological Activity

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of the specified compound, synthesizing available research findings and case studies.

Antibacterial Activity

Research indicates that quinoline derivatives often exhibit significant antibacterial properties. For instance, studies on similar compounds have shown that they possess potent activity against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 0.0048 mg/mL |

In a related study, compounds structurally similar to this compound demonstrated MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating potential effectiveness in treating bacterial infections .

Antifungal Activity

The antifungal activity of quinoline derivatives has also been documented. Compounds analogous to this compound have shown efficacy against fungi such as Candida albicans.

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | C. albicans | 16.69 µM |

| Compound D | Fusarium oxysporum | 56.74 µM |

These findings suggest that modifications in the quinoline structure can enhance antifungal properties .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. For example:

-

Case Study : A compound structurally related to this compound exhibited notable antiproliferative activity against MCF-7 cells with IC50 values indicating significant cytotoxicity.

- MTT Assay Results :

| Compound | Cell Line | IC50 Value (µM) |

|----------|----------------|------------------|

| Compound E | MCF-7 | 15 |

| Compound F | MDA-MB-468 | 20 |

- MTT Assay Results :

These results highlight the potential of this class of compounds in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Topoisomerase Inhibition : Some quinoline derivatives act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription.

- Protein Kinase Modulation : The compound may also modulate protein kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine?

A nucleophilic substitution reaction is commonly employed. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline can react with thiophen-2-ylmethylamine in absolute ethanol using triethylamine (TEA) as a base to form the target compound . Similar protocols for bis(thiophen-2-ylmethyl)amine synthesis involve methanol/ethanol solvents and controlled addition of reagents like carbon disulfide . Key steps include:

- Purification via filtration and desiccation.

- Monitoring reaction progress using TLC or HPLC.

Q. How is the structural identity of this compound validated in academic research?

Q. What safety protocols are critical when handling this compound?

While specific toxicity data may be limited, general guidelines include:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Storage : Sealed containers in dry, cool environments (2–8°C) .

- Incompatibilities : Avoid strong acids/bases to prevent hazardous decomposition (e.g., HCl release) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

Key variables include:

Q. What computational methods are used to predict this compound’s bioactivity?

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), as demonstrated for similar quinoline-thiophene hybrids . Tools like Gaussian or AutoDock are recommended.

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

For instance, if NMR suggests a different conformation than XRD:

- Dynamic Effects : NMR captures solution-state flexibility, while XRD shows solid-state rigidity.

- Advanced NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximity of protons .

- Complementary Analysis : Pair XRD with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are used to evaluate purity in multi-step syntheses?

- Chromatography : HPLC with UV detection (λ = 254 nm) to separate by retention time.

- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within 0.3% of theoretical values.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

Q. How can researchers assess potential biological targets for this compound?

- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based kits.

- Receptor Binding Studies : Radiolabeled ligands (e.g., H) to measure affinity for serotonin or histamine receptors .

- In Silico Screening : Virtual libraries (e.g., ZINC15) to prioritize targets based on structural similarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.